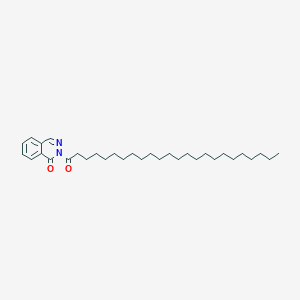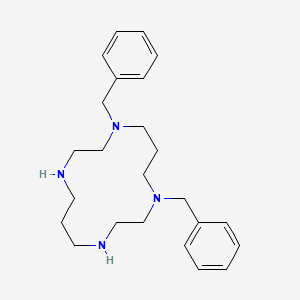
Isoleucyl-phenylalanyl-lysine chloromethyl ketone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isoleucyl-phenylalanyl-lysine chloromethyl ketone is a synthetic peptide-based compound known for its role as a protease inhibitor. This compound is particularly significant in biochemical research due to its ability to inhibit specific proteases, making it a valuable tool in studying enzyme mechanisms and pathways.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of isoleucyl-phenylalanyl-lysine chloromethyl ketone typically involves the stepwise assembly of the peptide chain followed by the introduction of the chloromethyl ketone group. The process begins with the protection of amino groups using suitable protecting groups such as Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethoxycarbonyl). The peptide chain is then assembled using standard peptide coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DCC (dicyclohexylcarbodiimide). After the peptide chain is complete, the protecting groups are removed, and the chloromethyl ketone group is introduced using chloromethyl ketone reagents under mild conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and large-scale purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity and yield of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Isoleucyl-phenylalanyl-lysine chloromethyl ketone primarily undergoes substitution reactions due to the presence of the reactive chloromethyl ketone group. This group can react with nucleophiles such as amines, thiols, and hydroxyl groups, leading to the formation of covalent bonds .
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, and hydroxyl groups.
Conditions: Mild to moderate temperatures, neutral to slightly basic pH.
Major Products: The major products formed from these reactions are covalently modified peptides or proteins, where the chloromethyl ketone group has reacted with the nucleophilic site on the target molecule .
Aplicaciones Científicas De Investigación
Isoleucyl-phenylalanyl-lysine chloromethyl ketone has a wide range of applications in scientific research:
Biochemistry: Used as a specific inhibitor of serine proteases, allowing researchers to study enzyme mechanisms and pathways.
Molecular Biology: Employed in the study of protein-protein interactions and the identification of active sites in enzymes.
Industry: Utilized in the development of diagnostic assays and as a tool in proteomics research.
Mecanismo De Acción
Isoleucyl-phenylalanyl-lysine chloromethyl ketone exerts its effects by covalently binding to the active site of serine proteases. The chloromethyl ketone group reacts with the serine residue in the active site, forming a stable covalent bond and thereby inhibiting the enzyme’s activity. This irreversible inhibition allows for the detailed study of enzyme function and the identification of key residues involved in catalysis .
Comparación Con Compuestos Similares
Phenylalanyl-prolyl-arginyl chloromethyl ketone: Another peptide-based protease inhibitor with similar inhibitory properties.
Tosyl phenylalanyl chloromethyl ketone: A widely used protease inhibitor known for its specificity towards chymotrypsin.
Uniqueness: Isoleucyl-phenylalanyl-lysine chloromethyl ketone is unique due to its specific sequence and the presence of the isoleucyl and lysine residues, which confer distinct binding properties and specificity towards certain proteases. This makes it a valuable tool in studying specific enzyme-substrate interactions and in the development of targeted inhibitors .
Propiedades
Número CAS |
126642-86-2 |
|---|---|
Fórmula molecular |
C22H35ClN4O3 |
Peso molecular |
439.0 g/mol |
Nombre IUPAC |
2-amino-N-[1-[(7-amino-1-chloro-2-oxoheptan-3-yl)amino]-1-oxo-3-phenylpropan-2-yl]-3-methylpentanamide |
InChI |
InChI=1S/C22H35ClN4O3/c1-3-15(2)20(25)22(30)27-18(13-16-9-5-4-6-10-16)21(29)26-17(19(28)14-23)11-7-8-12-24/h4-6,9-10,15,17-18,20H,3,7-8,11-14,24-25H2,1-2H3,(H,26,29)(H,27,30) |
Clave InChI |
QKUSFDORBSMJEV-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)CCl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


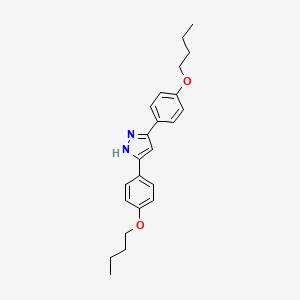
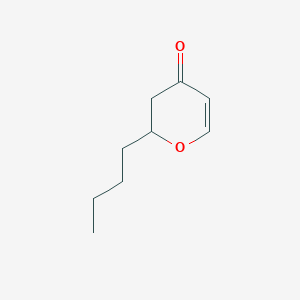
![Propanedioic acid, [(1R)-1-phenyl-2-propenyl]-, dimethyl ester](/img/structure/B14270093.png)
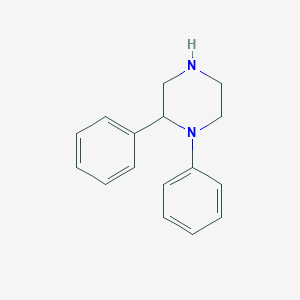
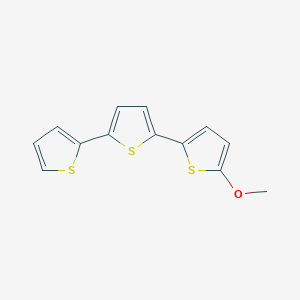
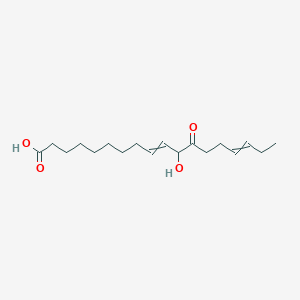
![Butyl[(1,3-dithian-2-yl)methyl]dimethylsilane](/img/structure/B14270102.png)
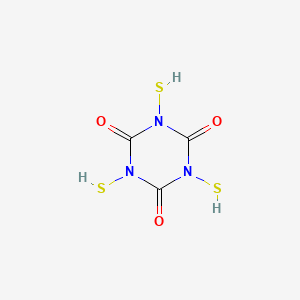
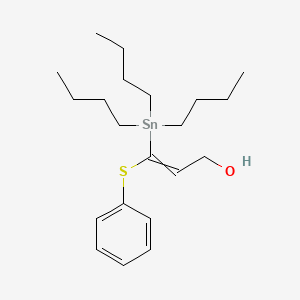
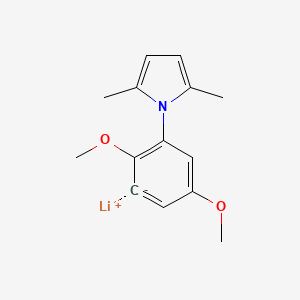
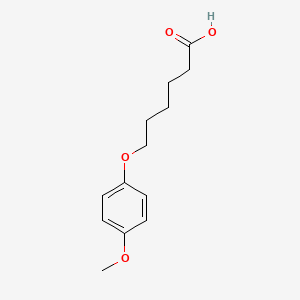
![2-[(Trimethylplumbyl)methyl]pyridine](/img/structure/B14270131.png)
